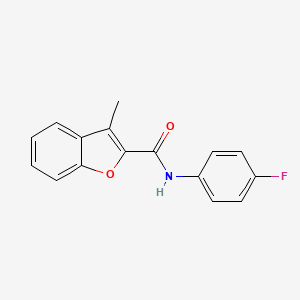![molecular formula C16H15BrN2O3 B5169789 N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide, also known as BAY 73-6691, is a small molecule inhibitor that targets the soluble guanylate cyclase (sGC) enzyme. This enzyme is responsible for producing cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a crucial role in regulating various physiological processes. BAY 73-6691 has been the subject of extensive research due to its potential therapeutic applications in a range of diseases.
Mecanismo De Acción
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 targets the sGC enzyme, which is responsible for producing cGMP. By inhibiting sGC, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 reduces the levels of cGMP, leading to a range of physiological effects. Specifically, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to reduce pulmonary vascular resistance, improve cardiac function, and reduce inflammation.
Biochemical and Physiological Effects:
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to have a range of biochemical and physiological effects. In animal models of pulmonary hypertension, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 reduces pulmonary vascular resistance and improves right ventricular function. In animal models of heart failure, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 improves cardiac function and reduces mortality. In addition, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has several advantages for lab experiments, including its high potency and specificity for sGC inhibition. However, there are also limitations to its use, including its short half-life and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691. One area of interest is the development of new formulations that can improve its pharmacokinetic properties, such as its half-life and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as sickle cell disease and chronic obstructive pulmonary disease. Finally, further research is needed to better understand the mechanism of action of N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 involves several steps, starting with the reaction of 2-bromobenzoyl chloride with 3-amino-4-methoxyacetanilide to form N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been studied extensively for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease. In preclinical studies, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce right ventricular hypertrophy, and improve exercise capacity in animal models of pulmonary hypertension. In addition, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to improve cardiac function and reduce mortality in animal models of heart failure.
Propiedades
IUPAC Name |
N-(3-acetamido-4-methoxyphenyl)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10(20)18-14-9-11(7-8-15(14)22-2)19-16(21)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQXQIAECFLIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5169714.png)
![2,4-dichloro-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5169729.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B5169740.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)
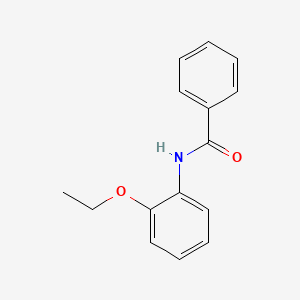
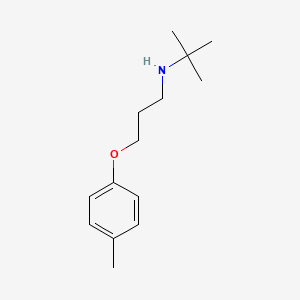
![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)
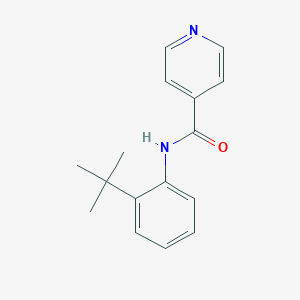
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)
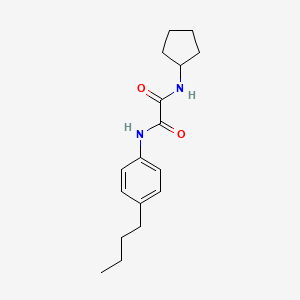
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5169810.png)
